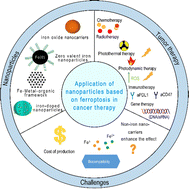The application of nanoparticles based on ferroptosis in cancer therapy
Journal of Materials Chemistry B Pub Date: 2023-12-08 DOI: 10.1039/D3TB02308G
Abstract
Ferroptosis is a new form of non-apoptotic programmed cell death. Due to its effectiveness in cancer treatment, there are increasing studies on the application of nanoparticles based on ferroptosis in cancer therapy. In this paper, we present a summary of the latest progress in nanoparticles based on ferroptosis for effective tumor therapy. We also describe the combined treatment of ferroptosis with other therapies, including chemotherapy, radiotherapy, phototherapy, immunotherapy, and gene therapy. This summary of drug delivery systems based on ferroptosis aims to provide a basis and inspire opinions for researchers concentrating on exploring this field. Finally, we present some prospects and challenges for the application of nanotherapies to clinical treatment by promoting ferroptosis in cancer cells.


Recommended Literature
- [1] Hydroxyapatite, an exceptional catalyst for the gas-phase deoxygenation of bio-oil by aldol condensation†
- [2] Current oscillations from bipolar nanopores for statistical monitoring of hydrogen evolution on a confined electrochemical catalyst†
- [3] Recent advances in MXene-based force sensors: a mini-review
- [4] Selective recognition and extraction of the uranyl ion from aqueous solutions with a recyclable chelating resin†
- [5] Front cover
- [6] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [7] Notes
- [8] Lipid phase behaviour under steady state conditions
- [9] Solution-phase growth mechanism of phosphorus-doped MnAs nanoparticles: size, polydispersity and dopant control on the nanoscale†
- [10] Heterocyclic polyfluoro-compounds. Part XVII. Ethanolysis of perfluoro-(2-methyl-2H-azirine)

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 124252-41-1









